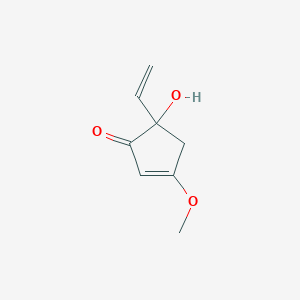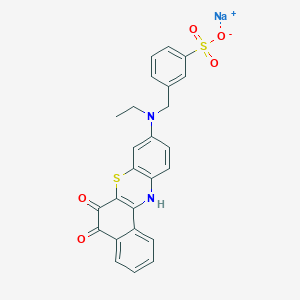
Brilliant alizarine blue R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Brilliant alizarine blue R is synthesized through a series of chemical reactions involving the condensation of 3-nitroalizarin, glycerol, and concentrated sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, sulfonation, and condensation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Brilliant alizarine blue R undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Brilliant alizarine blue R has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed as a staining agent in biological research to visualize cellular structures and components.
Medicine: It is used in histological staining to identify specific tissues and cells in medical research.
Industry: This compound is used in the textile industry for dyeing fabrics and in the production of colored materials .
Wirkmechanismus
The mechanism of action of Brilliant alizarine blue R involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding is facilitated by the compound’s unique chemical structure, which allows it to interact with various functional groups on the target molecules. The pathways involved in its action include the formation of stable complexes with the target molecules, leading to changes in their properties and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alizarin Red: Another anthraquinone dye used for similar applications in staining and dyeing.
Coomassie Brilliant Blue: A dye commonly used in protein staining and electrophoresis.
Brilliant Blue FCF: A synthetic dye used in food and cosmetics
Uniqueness
Brilliant alizarine blue R is unique due to its specific chemical structure, which provides distinct staining properties and binding affinities compared to other similar compounds. Its ability to form stable complexes with various molecular targets makes it particularly useful in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C25H19N2NaO5S2 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
sodium;3-[[(5,6-dioxo-12H-benzo[a]phenothiazin-9-yl)-ethylamino]methyl]benzenesulfonate |
InChI |
InChI=1S/C25H20N2O5S2.Na/c1-2-27(14-15-6-5-7-17(12-15)34(30,31)32)16-10-11-20-21(13-16)33-25-22(26-20)18-8-3-4-9-19(18)23(28)24(25)29;/h3-13,26H,2,14H2,1H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
YBHZXJSGAKXZTR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)NC4=C(S3)C(=O)C(=O)C5=CC=CC=C54.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


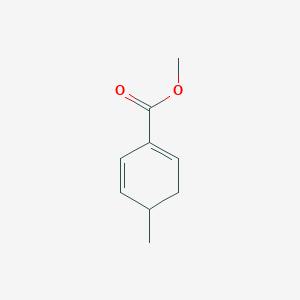
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
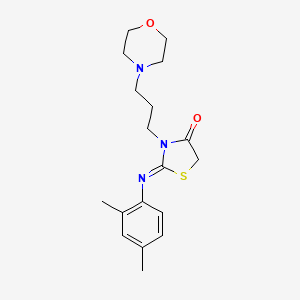
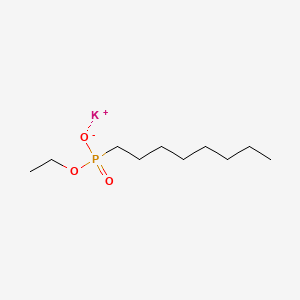
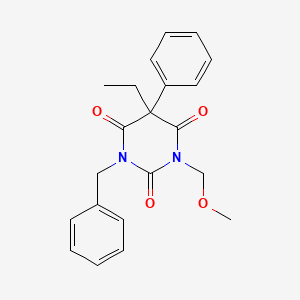
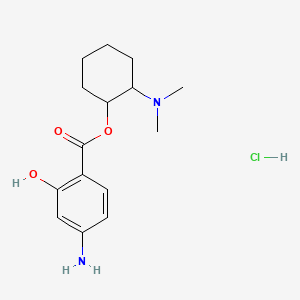
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
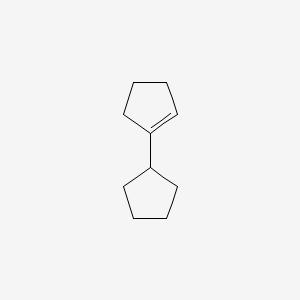

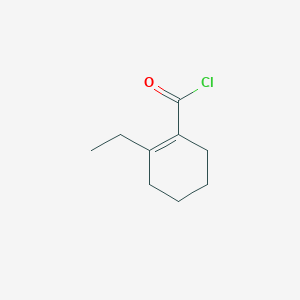

![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
